molecular formula C16H16N4O B5099886 2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline

2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline

Cat. No.: B5099886
M. Wt: 280.32 g/mol
InChI Key: CKDBRZKQGDIVEH-UHFFFAOYSA-N
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Description

2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline is a complex organic compound that features a combination of pyridine, oxadiazole, and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 3-methylpyridin-2-yl boronic acid with 5-bromo-1,2,4-oxadiazole in the presence of a palladium catalyst . The resulting intermediate is then reacted with 2-methylaniline under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines can be achieved using a bench-top continuous flow setup with Raney nickel as a catalyst .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and aniline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted aniline or pyridine derivatives.

Scientific Research Applications

2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with tailored properties.

Properties

IUPAC Name

2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-6-3-4-8-13(11)18-10-14-19-16(20-21-14)15-12(2)7-5-9-17-15/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDBRZKQGDIVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NOC(=N2)CNC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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